4-(3-氯苯甲酰基)-1,2-恶唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

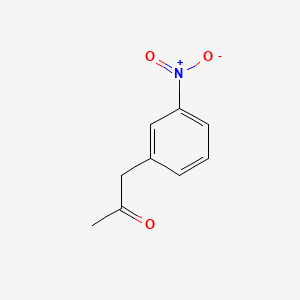

Ethyl (3-chlorobenzoyl)acetate, also known as Ethyl 3-(3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a linear formula of ClC6H4COCH2CO2C2H5 . The molecular weight of this compound is 226.66 .

Synthesis Analysis

The title compound was efficiently synthesized in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .Molecular Structure Analysis

The molecular structure of Ethyl (3-chlorobenzoyl)acetate was determined from single crystal X-ray diffraction data . It has a linear formula of ClC6H4COCH2CO2C2H5 .Chemical Reactions Analysis

Ethyl (4-chlorobenzoyl)acetate may be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide . It can also be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, synthesis of antiplasmodial agents, SIRT 1/2 inhibitor preparation for use as antitumor agents, synthesis of mineralocorticoid receptor antagonists, and intramolecular Michael addition reactions .Physical And Chemical Properties Analysis

Ethyl (4-chlorobenzoyl)acetate is a solid substance . It has a refractive index of 1.5500 (lit.) . The boiling point of this compound is 268-269 °C (lit.) , and it has a density of 1.218 g/mL at 25 °C (lit.) .科学研究应用

催化应用

恶唑-4-羧酸乙酯在催化中表现出多功能性,在钯乙酸和布赫瓦尔德的 JohnPhos 配体的存在下,可以使用各种卤化物直接且区域选择性地进行烯基化、苄基化和烷基化。该程序为高效合成多种有机化合物开辟了途径 (Verrier, Hoarau, & Marsais, 2009)。

手性化合物的合成

4-甲基-5-氧代-2,5-二氢异恶唑-3-羧酸乙酯已被用于合成手性 2-氨基烷基恶唑-4-羧酸酯。该过程涉及各种邻苯二甲酰亚氨基酸的 N-酰基化以及进一步转化为恶唑,证明了其在生产手性化合物中的作用 (Cox, Prager, & Svensson, 2003)。

取代恶唑的合成

2-氯恶唑-4-羧酸乙酯已被用作合成取代恶唑的多功能中间体。一系列区域控制的卤代化和钯催化的偶联反应证明了其在合成一系列不同取代的恶唑中的适应性 (Hodgetts & Kershaw, 2002)。

通往(杂)芳基恶唑的途径

恶唑-4-羧酸乙酯一直是合成(杂)芳基化和 2,5-二(杂)芳基化恶唑的基石。钯催化的直接(杂)芳基化方法为这些化合物提供了一个有效的合成途径,进一步应用于合成诸如巴索辛和德克萨林之类的天然产物 (Verrier, Martin, Hoarau, & Marsais, 2008)。

淀粉样变性抑制

合成了带有 C(4) 羧基的恶唑衍生物并将其评估为甲状腺素转运蛋白 (TTR) 淀粉样纤维抑制剂。值得注意的是,恶唑环上的某些取代显着降低了淀粉样变性,为设计针对淀粉样变性相关疾病的有效抑制剂提供了见解 (Razavi et al., 2005)。

安全和危害

作用机制

Target of Action

This compound is primarily used for research and development purposes .

Mode of Action

It has been involved in various chemical reactions such as oxidative cross-coupling, chlorination and hydrosilylation, and intramolecular cyclization .

Biochemical Pathways

It has been used as a reactant in several chemical reactions, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

As a research compound, its effects may vary depending on the specific experimental conditions .

Action Environment

The action, efficacy, and stability of Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds .

属性

IUPAC Name |

ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMPJVLBWQKHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)

![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)

![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)